An In-Depth Technical Guide to 6-Chlorobenzo[d]isoxazol-3-ol: A Potent D-Amino Acid Oxidase Inhibitor
An In-Depth Technical Guide to 6-Chlorobenzo[d]isoxazol-3-ol: A Potent D-Amino Acid Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of neuropharmacology is in a constant state of evolution, driven by the pursuit of novel therapeutic agents that can address the complexities of central nervous system (CNS) disorders. Within this dynamic field, the modulation of the N-methyl-D-aspartate (NMDA) receptor has emerged as a promising strategy. 6-Chlorobenzo[d]isoxazol-3-ol, a small molecule inhibitor of D-amino acid oxidase (DAAO), represents a significant advancement in this area. This technical guide provides a comprehensive overview of the fundamental properties of 6-chlorobenzo[d]isoxazol-3-ol, offering insights into its synthesis, chemical characteristics, biological activity, and its mechanism of action. It is designed to be a valuable resource for researchers and drug development professionals working at the forefront of neuroscience and medicinal chemistry.
Physicochemical Properties
6-Chlorobenzo[d]isoxazol-3-ol, also known as CBIO, is a white to beige solid organic compound.[1] Its core structure consists of a benzisoxazole ring system chlorinated at the 6-position and featuring a hydroxyl group at the 3-position. This deceptively simple architecture belies a potent and specific biological activity that has garnered significant interest in the scientific community.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO₂ | [1] |
| Molecular Weight | 169.57 g/mol | |
| Appearance | White to beige solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Predicted pKa | 13.14 ± 0.20 | [1] |
| CAS Number | 61977-29-5 | [1] |
Synthesis and Characterization
A robust and reproducible synthetic route is paramount for the advancement of any compound in the drug discovery pipeline. While multiple strategies for the synthesis of isoxazole derivatives exist, a common approach for benzo[d]isoxazol-3-ols involves the cyclization of an appropriately substituted benzonitrile.
Experimental Protocol: Synthesis of 6-Chlorobenzo[d]isoxazol-3-ol
A plausible synthetic pathway to 6-Chlorobenzo[d]isoxazol-3-ol starts from 2-hydroxy-5-chlorobenzonitrile. The following is a generalized procedure based on established isoxazole synthesis methodologies.
Materials:
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2-hydroxy-5-chlorobenzonitrile
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Hydroxylamine hydrochloride
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A suitable base (e.g., sodium hydroxide, potassium carbonate)
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A suitable solvent (e.g., ethanol, methanol)
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Acid for neutralization (e.g., hydrochloric acid)
Procedure:
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Oxime Formation: Dissolve 2-hydroxy-5-chlorobenzonitrile in a suitable solvent. Add an aqueous solution of hydroxylamine hydrochloride and a base. The reaction mixture is typically stirred at an elevated temperature to facilitate the formation of the intermediate oxime.
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Cyclization: The reaction mixture containing the oxime is then heated, often under reflux, to induce intramolecular cyclization. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then acidified to precipitate the product. The crude 6-Chlorobenzo[d]isoxazol-3-ol is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.
Caption: General synthetic workflow for 6-Chlorobenzo[d]isoxazol-3-ol.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of their substitution pattern. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the chloro and isoxazole ring substituents. The carbonyl-like carbon at the 3-position of the isoxazole ring is expected to have a characteristic downfield chemical shift.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), and C-Cl stretching (in the fingerprint region).
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.57 g/mol for C₇H₄ClNO₂). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).
Biological Activity and Mechanism of Action
The primary biological significance of 6-Chlorobenzo[d]isoxazol-3-ol lies in its potent and selective inhibition of D-amino acid oxidase (DAAO).[2] DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine, a crucial co-agonist at the glycine site of the NMDA receptor.[2]
Inhibition of D-Amino Acid Oxidase (DAAO)
6-Chlorobenzo[d]isoxazol-3-ol has been identified as a competitive inhibitor of DAAO with respect to D-serine.[2] It exhibits a half-maximal inhibitory concentration (IC₅₀) of 188 nM against DAAO.[2] By inhibiting DAAO, 6-Chlorobenzo[d]isoxazol-3-ol effectively increases the concentration of D-serine.
Caption: Mechanism of DAAO inhibition by 6-Chlorobenzo[d]isoxazol-3-ol.
Structure-Activity Relationship (SAR)
Studies on a series of benzo[d]isoxazol-3-ol derivatives have provided valuable insights into their structure-activity relationship as DAAO inhibitors. The position and nature of the substituent on the benzene ring significantly influence the inhibitory potency. For instance, the presence of a chloro group at the 6-position, as in 6-Chlorobenzo[d]isoxazol-3-ol, has been shown to be favorable for high-affinity binding to the DAAO active site.
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of 6-Chlorobenzo[d]isoxazol-3-ol. Oral administration of the compound to rats has been shown to significantly increase the plasma levels of D-serine, confirming its ability to inhibit DAAO in a physiological setting.[3] This elevation of D-serine levels is the basis for its therapeutic potential in disorders associated with NMDA receptor hypofunction.
Applications in Drug Discovery and Development
The ability of 6-Chlorobenzo[d]isoxazol-3-ol to modulate D-serine levels makes it a valuable tool for research in several areas of drug discovery.
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Schizophrenia: Hypofunction of the NMDA receptor is a leading hypothesis for the pathophysiology of schizophrenia. By increasing D-serine, a necessary co-agonist for NMDA receptor activation, 6-Chlorobenzo[d]isoxazol-3-ol holds potential as a novel therapeutic agent for treating the cognitive and negative symptoms of this disorder.
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Neuropathic Pain: The NMDA receptor is also implicated in the central sensitization processes that contribute to chronic pain states. DAAO inhibitors like 6-Chlorobenzo[d]isoxazol-3-ol are being investigated for their potential analgesic effects.
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Cognitive Enhancement: Given the role of the NMDA receptor in learning and memory, there is interest in exploring the potential of DAAO inhibitors for cognitive enhancement in various neurological and psychiatric conditions.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 6-Chlorobenzo[d]isoxazol-3-ol. It is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.
Precautionary Statements:
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash skin thoroughly after handling.
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Do not eat, drink or smoke when using this product.
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Use only outdoors or in a well-ventilated area.
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Wear protective gloves/protective clothing/eye protection/face protection.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Chlorobenzo[d]isoxazol-3-ol is a potent and specific inhibitor of D-amino acid oxidase that has emerged as a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics for CNS disorders. Its well-defined mechanism of action, coupled with demonstrated in vivo activity, underscores its importance in the field of neuropharmacology. This guide has provided a comprehensive overview of its basic properties, synthesis, and biological activity, with the aim of facilitating further research and development in this exciting area. As our understanding of the intricate role of D-amino acids in the brain continues to grow, the significance of compounds like 6-Chlorobenzo[d]isoxazol-3-ol is set to expand, opening new avenues for the treatment of debilitating neurological and psychiatric conditions.
References
- Adage, T., et al. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. J Neural Transm (Vienna). 2008; 115(11): 1533–1540.
- Ferraris, D., et al. Synthesis and biological evaluation of D-amino acid oxidase inhibitors. J Med Chem. 2008;51(12):3357-9.
- Tsukamoto, T., et al. Synthesis and SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of d-Amino Acid Oxidase. ACS Med Chem Lett. 2011; 2(8): 588–592.
- Duplantier, A. J., et al. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorg Med Chem Lett. 2016; 26(16): 4035–4039.
- Sakai, K., et al. Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization in vitro. J Neural Transm (Vienna). 2010; 117(1): 15–24.
- Hashimoto, K. D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Curr Pharm Des. 2013;19(14):2569-77.
- Oishi, S., et al. Elucidation of inhibitor-binding pockets of d-amino acid oxidase using docking simulation and N-sulfanylethylanilide-based labeling technology. Org Biomol Chem. 2015;13(23):6564-71.
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Sershen, H., et al. Mice were treated with the DAAO inhibitor CBIO... ResearchGate. 2016. Available from: [Link]
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Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]
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Royal Society of Chemistry. amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Available from: [Link]
-
Ferraris, D., et al. Synthesis and biological evaluation of D-amino acid oxidase inhibitors. PubMed. 2008. Available from: [Link]
- Patil, P., et al. Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
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Kumar, V., et al. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. PMC. 2014. Available from: [Link]
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Chalkha, M., et al. Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. ResearchGate. 2022. Available from: [Link]
